molecular formula C12H13Cl2N3O B7560476 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea

Numéro de catalogue B7560476
Poids moléculaire: 286.15 g/mol
Clé InChI: NVYKRIODZBEWGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea, also known as A771726, is a small molecule drug that has been developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. It belongs to a class of drugs called Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the signaling pathways of cytokines, which are proteins that regulate the immune system.

Mécanisme D'action

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea works by selectively inhibiting JAK enzymes, which are involved in the signaling pathways of cytokines such as interleukins and interferons. By blocking JAK activity, 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea reduces the production of inflammatory cytokines and prevents their effects on immune cells. This leads to a reduction in inflammation and joint damage in autoimmune diseases.
Biochemical and Physiological Effects
1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has been shown to have a good safety profile in preclinical and clinical studies. It is rapidly absorbed after oral administration and has a half-life of around 5-6 hours. 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea is extensively metabolized in the liver and excreted in the urine. In preclinical studies, 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has been shown to have dose-dependent effects on cytokine production and immune cell function. In clinical trials, 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has been shown to improve disease activity and reduce symptoms in patients with rheumatoid arthritis and psoriasis.

Avantages Et Limitations Des Expériences En Laboratoire

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea also has some limitations. It is a JAK inhibitor, which means that it may have off-target effects on other signaling pathways that are regulated by JAK enzymes. It may also have limited efficacy in some autoimmune diseases that are not primarily driven by cytokine signaling.

Orientations Futures

There are several future directions for the development of 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea and other JAK inhibitors. One direction is the development of more selective JAK inhibitors that target specific JAK enzymes and have fewer off-target effects. Another direction is the combination of JAK inhibitors with other drugs that target different signaling pathways in the immune system. This may lead to synergistic effects and improved efficacy in the treatment of autoimmune diseases. Finally, the use of JAK inhibitors in combination with biomarkers may allow for personalized medicine approaches in the treatment of autoimmune diseases.

Méthodes De Synthèse

The synthesis of 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea involves the reaction of 3,4-dichloroaniline with 1-cyanopropan-2-yl isocyanate in the presence of a base, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification by column chromatography and recrystallization. The overall yield of the synthesis is around 30%.

Applications De Recherche Scientifique

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In preclinical studies, 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis and psoriasis. In clinical trials, 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has demonstrated efficacy in improving disease activity and reducing symptoms in patients with rheumatoid arthritis and psoriasis.

Propriétés

IUPAC Name

1-(1-cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O/c1-8(5-6-15)17(2)12(18)16-9-3-4-10(13)11(14)7-9/h3-4,7-8H,5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYKRIODZBEWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.